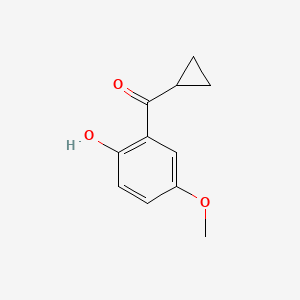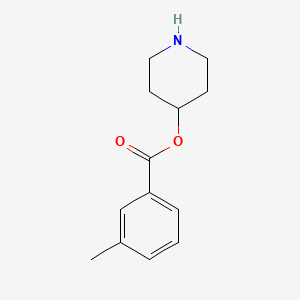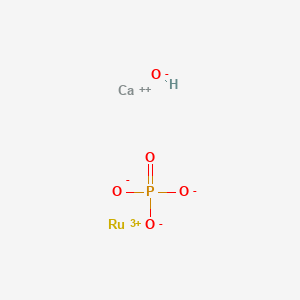![molecular formula C12H8ClN3OS B14192096 (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one CAS No. 833474-80-9](/img/structure/B14192096.png)
(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a chlorothieno[3,2-d]pyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using palladium catalysts and copper co-catalysts.
Attachment of the Chlorothieno[3,2-d]pyrimidinyl Group: This step might involve nucleophilic substitution or other coupling reactions to attach the chlorothieno[3,2-d]pyrimidinyl moiety to the ethynyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring or the ethynyl group.
Reduction: Reduction reactions could target the pyrrolidinone ring or the chlorothieno[3,2-d]pyrimidinyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one: Unique due to its specific substitution pattern and potential biological activity.
Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar heterocyclic moieties but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
833474-80-9 |
|---|---|
Formule moléculaire |
C12H8ClN3OS |
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
(5R)-5-[2-(4-chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H8ClN3OS/c13-12-11-9(14-6-15-12)5-8(18-11)3-1-7-2-4-10(17)16-7/h5-7H,2,4H2,(H,16,17)/t7-/m0/s1 |
Clé InChI |
XYUAURFFEYLCRC-ZETCQYMHSA-N |
SMILES isomérique |
C1CC(=O)N[C@H]1C#CC2=CC3=C(S2)C(=NC=N3)Cl |
SMILES canonique |
C1CC(=O)NC1C#CC2=CC3=C(S2)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)




![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

